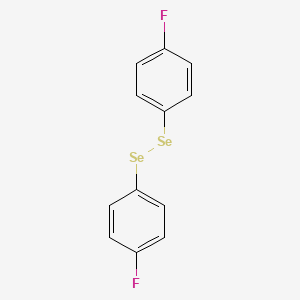
Diselenide, bis(4-fluorophenyl)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-bis(4-fluorophenyl)diselane is an organoselenium compound characterized by the presence of two selenium atoms bonded to two 4-fluorophenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-bis(4-fluorophenyl)diselane can be synthesized through the reaction of 4,4’-difluorodiphenyl diselenide with sodium tetrahydroborate under an inert atmosphere at room temperature. The reaction is typically carried out for 30 minutes, followed by the addition of 2,2-dibromostyrene and heating to 50°C for another 30 minutes . The reaction progress is monitored by thin-layer chromatography (TLC), and the product is isolated by column chromatography using silica gel and hexane as the eluent .
Industrial Production Methods
While specific industrial production methods for 1,2-bis(4-fluorophenyl)diselane are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-bis(4-fluorophenyl)diselane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the diselane to selenols.
Substitution: The compound can participate in substitution reactions, where the selenium atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Reagents such as N-iodosuccinimide and potassium monopersulfate are used under mild conditions.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenols.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1,2-bis(4-fluorophenyl)diselane has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1,2-bis(4-fluorophenyl)diselane involves its ability to undergo redox reactions, which can modulate various biological pathways. The compound can interact with cellular thiols, leading to the formation of selenol intermediates that can further react with reactive oxygen species (ROS). This redox cycling can result in the modulation of oxidative stress and inflammation pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-bis(4-methoxyphenyl)diselane: Similar structure but with methoxy groups instead of fluorine atoms.
1,2-bis(4-chlorophenyl)diselane: Contains chlorine atoms instead of fluorine atoms.
Uniqueness
1,2-bis(4-fluorophenyl)diselane is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The electron-withdrawing nature of fluorine can enhance the compound’s stability and modulate its interactions with biological targets, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
52673-29-7 |
|---|---|
Molekularformel |
C12H8F2Se2 |
Molekulargewicht |
348.1 g/mol |
IUPAC-Name |
1-fluoro-4-[(4-fluorophenyl)diselanyl]benzene |
InChI |
InChI=1S/C12H8F2Se2/c13-9-1-5-11(6-2-9)15-16-12-7-3-10(14)4-8-12/h1-8H |
InChI-Schlüssel |
SDLBMJQKOPWWGV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1F)[Se][Se]C2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,7-Dichlorobenzo[B]thiophene 1,1-dioxide](/img/structure/B13042571.png)
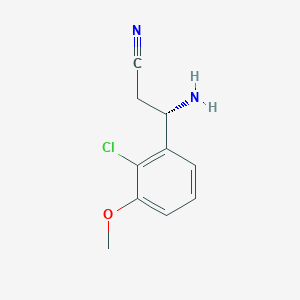
![1-Chloro-4-[(1S,4R)-4-butylcyclohexyl]benzene](/img/structure/B13042576.png)


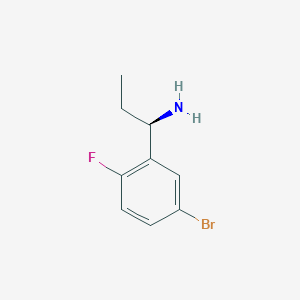
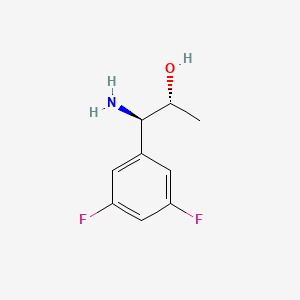

![1-(1-(Cyclopropylmethyl)-3-iodo-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridin-5-YL)ethan-1-one](/img/structure/B13042591.png)
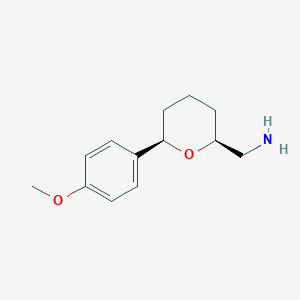
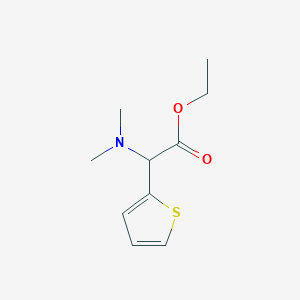
![4-(2'-Chloro-5'-((4-methoxybenzyl)oxy)-4'-nitro-[1,1'-biphenyl]-4-YL)morpholine](/img/structure/B13042626.png)
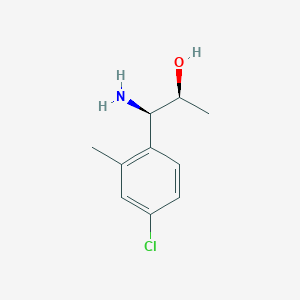
![3-Iodo-7-methoxy-2-methylimidazo[1,2-a]pyridine](/img/structure/B13042640.png)
